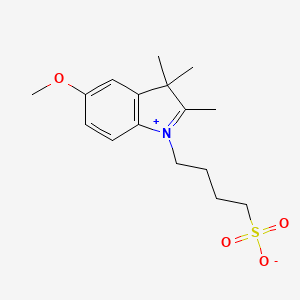
4-Chloro-2-pyrrolidinobenzoic acid
Vue d'ensemble
Description
4-Chloro-2-pyrrolidinobenzoic acid (CPBA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 251.7 g/mol. CPBA is used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
4-Chloro-2-pyrrolidinobenzoic acid acts as an oxidizing agent in many organic reactions. It can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively. 4-Chloro-2-pyrrolidinobenzoic acid can also oxidize sulfides to sulfoxides and sulfones, and nitro compounds to nitroso compounds. The mechanism of action involves the transfer of an oxygen atom from 4-Chloro-2-pyrrolidinobenzoic acid to the substrate, resulting in the formation of a corresponding oxidized product and 4-Chloro-2-pyrrolidinobenzoic acid in its reduced form.
Biochemical and Physiological Effects
4-Chloro-2-pyrrolidinobenzoic acid has been shown to have significant biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 4-Chloro-2-pyrrolidinobenzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. Additionally, 4-Chloro-2-pyrrolidinobenzoic acid has been reported to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-2-pyrrolidinobenzoic acid has several advantages for use in laboratory experiments. It is a stable and easy-to-handle reagent that can be stored for extended periods without significant degradation. 4-Chloro-2-pyrrolidinobenzoic acid is also relatively inexpensive and readily available. However, 4-Chloro-2-pyrrolidinobenzoic acid also has some limitations. It can be hazardous if not handled properly, and its use requires appropriate safety precautions. Additionally, 4-Chloro-2-pyrrolidinobenzoic acid may not be suitable for certain reactions, such as those involving sensitive functional groups.
Orientations Futures
4-Chloro-2-pyrrolidinobenzoic acid has significant potential for future research in various fields. It can be used in the synthesis of novel compounds with potential pharmaceutical and agrochemical applications. 4-Chloro-2-pyrrolidinobenzoic acid can also be used as a reagent in the development of new organic transformations. Furthermore, 4-Chloro-2-pyrrolidinobenzoic acid's ability to inhibit the activity of acetylcholinesterase and induce apoptosis in cancer cells suggests its potential for the development of new therapeutic agents. Future research can also explore the potential of 4-Chloro-2-pyrrolidinobenzoic acid in other areas, such as materials science and catalysis.
Conclusion
In conclusion, 4-Chloro-2-pyrrolidinobenzoic acid is a versatile and useful reagent that has found significant applications in scientific research. Its unique properties make it a valuable tool in organic chemistry, biochemistry, and pharmacology. 4-Chloro-2-pyrrolidinobenzoic acid's ability to selectively oxidize various functional groups and inhibit the activity of acetylcholinesterase and induce apoptosis in cancer cells suggests its potential for the development of new therapeutic agents. Further research can explore the potential of 4-Chloro-2-pyrrolidinobenzoic acid in various fields, leading to new discoveries and applications.
Applications De Recherche Scientifique
4-Chloro-2-pyrrolidinobenzoic acid has been widely used in scientific research due to its unique properties. It is a versatile reagent that can be used in various organic transformations, such as the synthesis of heterocyclic compounds, amides, and esters. 4-Chloro-2-pyrrolidinobenzoic acid has also been used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Propriétés
IUPAC Name |
4-chloro-2-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPWBQCGTBCBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-pyrrolidinobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)











![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)